molecular formula C8H6O B8436400 Hydroxyphenylacetylene

Hydroxyphenylacetylene

Cat. No.: B8436400
M. Wt: 118.13 g/mol
InChI Key: YQAWCLBKYKTVHQ-UHFFFAOYSA-N
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Description

Hydroxyphenylacetylene refers to a class of organic compounds characterized by a phenyl group substituted with a hydroxyl (-OH) group and an acetylene (C≡C) moiety. The general structure is HC≡C-C₆H₄-OH, with variations in the position of the hydroxyl group (e.g., para-, meta-, or ortho-substitution). This compound is notable for its dual reactivity: the acetylene group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enables hydrogen bonding and further functionalization .

Synthesis: and describe the synthesis of 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene via modified procedures for alkene analogues, using reagents such as CuI and diisopropylethylamine in acetonitrile. The compound is often utilized without purification in synthetic workflows .

Applications: this compound derivatives are critical in medicinal chemistry, particularly in probing protein-ligand interactions (e.g., galectin-3 binding studies) and as intermediates in natural product synthesis (e.g., phenylpropanoid derivatives in Rhodiola crenulata) . Its oxidation behavior has also been studied, with implications for stability and reactivity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-hydroxyphenylacetylene derivatives, and how can experimental reproducibility be ensured?

  • Methodological Answer : A common synthesis involves Sonogashira coupling or dehydrohalogenation of halogenated precursors. For example, 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene was synthesized via a modified procedure involving palladium-catalyzed cross-coupling, followed by purification via column chromatography . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst loading).
  • Provide NMR (¹H/¹³C) and mass spectrometry (MS) data for intermediates and final products.
  • Include purity criteria (e.g., ≥95% by HPLC) and spectral matches with literature .

Q. What analytical techniques are critical for characterizing hydroxyphenylacetylene derivatives?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : Confirm regiochemistry and monitor reaction progress (e.g., aromatic proton shifts in ¹H NMR).
  • FT-IR : Detect acetylene C≡C stretching (~2100–2260 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass).
  • X-ray Crystallography : Resolve ambiguous structural features (if crystalline) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation risks.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives for catalysis applications?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of substituents.
  • Validate predictions with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) .

Q. What strategies resolve contradictions in reported reaction yields for this compound-based coupling reactions?

  • Methodological Answer :

  • Compare solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI/ligand).
  • Analyze side reactions (e.g., Glaser coupling) via TLC monitoring and isolate intermediates.
  • Report yield variability with error margins and statistical significance tests (e.g., t-tests) .

Q. How do steric and electronic effects of para-substituents influence the reactivity of this compound in click chemistry?

  • Methodological Answer :

  • Design a series of derivatives with varying substituents (e.g., -F, -NO₂, -OMe).
  • Measure reaction kinetics (e.g., rate constants for azide-alkyne cycloaddition) under controlled conditions.
  • Correlate Hammett parameters (σ) with activation energies to quantify electronic effects .

Q. What experimental controls are essential to validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels.
  • Monitor decomposition via HPLC and track acetylene loss via IR spectroscopy.
  • Compare argon vs. air atmospheres to assess oxidative stability .

Q. Data Analysis and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives across studies?

  • Methodological Answer :

  • Cross-validate spectra with independent synthetic batches.
  • Use deuterated solvents with consistent purity grades to eliminate solvent-shift artifacts.
  • Publish raw spectral data in supplementary materials for peer review .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound-based inhibitors?

  • Methodological Answer :

  • Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • Use principal component analysis (PCA) to reduce dimensionality in datasets with >3 variables .

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in this compound synthesis?

  • Methodological Answer :
  • Screen batch vs. flow chemistry setups to minimize side reactions.
  • Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress at scale.
  • Perform DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Comparison with Similar Compounds

Below is a comparative analysis of hydroxyphenylacetylene with structurally or functionally related alkynes:

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Physical State Reactivity/Key Properties Applications Safety Considerations
4-Hydroxyphenylacetylene C₈H₆O 118.13 Solid or viscous liquid High reactivity in click chemistry; hydroxyl enables H-bonding Drug discovery, protein interaction studies Potential irritant (inferred)
Phenylacetylene C₈H₆ 102.14 Colorless liquid Stable; used as acetylene surrogate Model compound, polymer synthesis Flammable; volatile
Diphenylacetylene C₁₄H₁₀ 178.23 Crystalline solid Symmetrical; thermally stable; inert in many reactions Organometallic ligands, materials science No significant hazards reported
THP-Protected this compound C₁₃H₁₆O₂ (example) Variable Liquid Enhanced solubility; protected hydroxyl avoids side reactions Complex molecule synthesis Deprotection releases irritants

Properties

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

2-phenylethynol

InChI

InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H

InChI Key

YQAWCLBKYKTVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In recent year, Polymer. Prepar. 1993, 34(1), 511-12. and Japanese Laid Open Patent HEI 8-217698 have described a process that 3- or 4-halophenol having a protected hydroxyl group, when necessary, is subjected to coupling with trimethylsilylacetylene or other monosilylacetylene in a triethylamine solvent in the presence of a palladium catalyst and thereafter subjected to removing of the silyl group and where necessary, deprotecting of the hydroxyl group to obtain desired hydroxyphenylacetylene in a considerably high yield of 60 to 80%.
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